

# Application Notes and Protocols for PNU-EDA-Gly5 Conjugation to Monoclonal Antibodies

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## Compound of Interest

Compound Name: PNU-EDA-Gly5

Cat. No.: B12428141

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## Introduction

**PNU-EDA-Gly5** is a pre-assembled drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises the potent topoisomerase I inhibitor, PNU-159682, attached to a hydrophilic pentaglycine (Gly5) linker via an ethylenediamine (EDA) spacer.<sup>[1][2][3]</sup> PNU-159682 is a metabolite of the anthracycline nemorubicin and exhibits significantly higher cytotoxic potency than doxorubicin.<sup>[4][5]</sup> The oligo-glycine linker is designed to be non-cleavable, relying on the degradation of the antibody backbone within the lysosome to release the active payload. This application note provides detailed protocols for the site-specific conjugation of **PNU-EDA-Gly5** to monoclonal antibodies using Sortase-Mediated Antibody Conjugation (SMAC), along with methods for characterization and in vitro evaluation of the resulting ADC.

## Mechanism of Action

The cytotoxic payload of **PNU-EDA-Gly5**, PNU-159682, exerts its anti-cancer effect by inhibiting DNA topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately resulting in S-phase cell cycle arrest and apoptosis. PNU-EDA-based ADCs have also been shown to induce immunogenic cell death, which can stimulate an anti-tumor immune response. The cytotoxic activity of the payload is partially dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) DNA damage repair pathway.

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**Figure 1:** Mechanism of action of **PNU-EDA-Gly5** ADC.

## Quantitative Data Summary

The following tables summarize key quantitative data from studies involving **PNU-EDA-Gly5** conjugated ADCs.

Table 1: Conjugation and Characterization Data

Antibody	Conjugation Method	Average DAR	Reference
Trastuzumab	SMAC	3.7 - 3.9	
cAC10	SMAC	~3.8	

Table 2: In Vitro Cytotoxicity Data

ADC	Cell Line	Target Antigen	IC50 (ng/mL)	Reference
Trastuzumab-Gly5-PNU	SKBR3	HER2	2.7	
Trastuzumab-Gly5-PNU	T47D	HER2	14.7	
cAC10-Gly5-PNU	Karpas-299	CD30	1.8	

Table 3: In Vivo Efficacy Data

ADC	Tumor Model	Dosing	Outcome	Reference
Trastuzumab-Gly5-PNU	JIMT-1 Xenograft	3 mg/kg, single dose	Significant tumor growth inhibition	
cAC10-Gly5-PNU	Karpas-299 Xenograft	1 mg/kg, single dose	Complete tumor regression	
hCD46-19-PNU derivative	NSCLC & Colorectal Xenografts	1.0 mg/kg, single dose	Complete tumor regression and durable responses	

## Experimental Protocols

## Protocol 1: Site-Specific Conjugation of PNU-EDA-Gly5 using Sortase-Mediated Antibody Conjugation (SMAC)

This protocol describes the enzymatic conjugation of a pentaglycine-modified payload (**PNU-EDA-Gly5**) to a monoclonal antibody engineered to contain a C-terminal LPETG sortase recognition motif.

```
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**Figure 2:** Experimental workflow for SMAC conjugation.

Materials:

- LPETG-tagged monoclonal antibody (e.g., Trastuzumab-LPETG)
- **PNU-EDA-Gly5** (dissolved in DMSO)
- Sortase A enzyme (pentamutant, e.g., eSrtA)
- Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl<sub>2</sub>, pH 7.5

- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Purification: Protein A affinity chromatography column
- Wash Buffer: 25 mM Sodium Phosphate, pH 7.5
- Elution Buffer: 0.1 M Succinic Acid, pH 2.8
- Neutralization Buffer: 1 M Tris base
- Storage Buffer: PBS, pH 7.4

#### Procedure:

- Antibody and Payload Preparation:
  - Buffer exchange the LPETG-tagged antibody into the Conjugation Buffer to a final concentration of 10  $\mu$ M.
  - Prepare a stock solution of **PNU-EDA-Gly5** in DMSO. Dilute the stock solution in Conjugation Buffer to a final concentration of 200  $\mu$ M.
- Enzymatic Conjugation:
  - In a reaction vessel, combine the LPETG-tagged antibody and the diluted **PNU-EDA-Gly5**.
  - Add Sortase A enzyme to a final concentration of 0.62  $\mu$ M.
  - Incubate the reaction mixture at 25°C for 3.5 hours with gentle agitation.
- Purification of the ADC:
  - Stop the reaction by passing the mixture through a Protein A column pre-equilibrated with Wash Buffer.
  - Wash the column with 5 column volumes (CVs) of Wash Buffer to remove unconjugated payload, Sortase A, and other reaction components.

- Elute the bound ADC with 5 CVs of Elution Buffer. Collect 1 CV fractions into tubes containing 25% (v/v) Neutralization Buffer.
- Pool the fractions containing the ADC and buffer exchange into the desired Storage Buffer (e.g., PBS, pH 7.4).
- Characterization of the ADC:
  - Determine the protein concentration using a spectrophotometer at 280 nm.
  - Assess the Drug-to-Antibody Ratio (DAR) and homogeneity using Hydrophobic Interaction Chromatography (HIC)-HPLC.
  - Analyze for aggregation using Size Exclusion Chromatography (SEC)-HPLC.
  - Confirm the identity and integrity of the ADC using Mass Spectrometry (MS).

## Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the in vitro potency of the purified **PNU-EDA-Gly5** ADC on target cancer cell lines.

Materials:

- Target cancer cell line (e.g., SKBR3 for anti-HER2 ADC)
- Control cell line (target antigen-negative)
- Complete cell culture medium
- Purified **PNU-EDA-Gly5** ADC
- Isotype control ADC (conjugated with **PNU-EDA-Gly5**)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- Plate reader

#### Procedure:

- Cell Seeding:
  - Harvest and count the cells.
  - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium.
  - Incubate the plate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- ADC Treatment:
  - Prepare serial dilutions of the **PNU-EDA-Gly5** ADC and the isotype control ADC in complete medium.
  - Remove the medium from the wells and add 100  $\mu$ L of the diluted ADCs to the respective wells. Include untreated wells as a control.
  - Incubate the plate for 96 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Viability Measurement:
  - After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
  - Incubate for the recommended time.
  - Measure the luminescence or fluorescence using a plate reader.
- Data Analysis:
  - Normalize the data to the untreated control wells.
  - Plot the cell viability against the ADC concentration using a sigmoidal dose-response curve.

- Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

## Troubleshooting

Issue	Possible Cause	Suggested Solution
Low DAR	Inactive Sortase A enzyme	Use a fresh batch of enzyme or test enzyme activity.
Suboptimal reaction conditions	Optimize incubation time, temperature, or component concentrations.	
Issues with LPETG tag or Gly5 motif	Sequence verify the antibody construct and the drug-linker.	
ADC Aggregation	High DAR or hydrophobic payload	Reduce the molar excess of the drug-linker during conjugation.
Improper buffer conditions	Optimize the pH and salt concentration of the storage buffer.	
Freeze-thaw cycles	Aliquot the ADC and avoid repeated freeze-thaw cycles.	
Low In Vitro Potency	Low target antigen expression	Confirm antigen expression levels on the cell line using flow cytometry.
Impaired ADC internalization	Evaluate ADC internalization using a fluorescently labeled ADC.	
Cell line resistance to payload	Test the free payload on the cell line to determine intrinsic sensitivity.	

## Conclusion



**PNU-EDA-Gly5** is a valuable tool for the construction of potent and homogeneous ADCs. The site-specific conjugation using SMAC technology allows for precise control over the DAR, leading to a well-defined therapeutic candidate. The protocols provided herein offer a framework for the successful conjugation, purification, and evaluation of **PNU-EDA-Gly5** based ADCs. Careful optimization of each step is crucial for obtaining a high-quality ADC with desirable therapeutic properties.

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